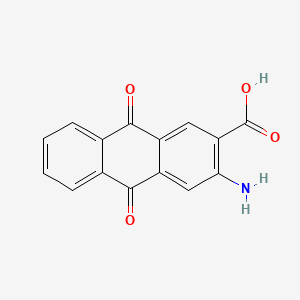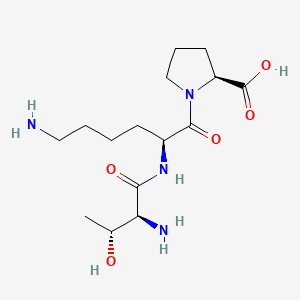
Threonyl-lysyl-proline
説明
Threonyl-lysyl-proline is a tripeptide composed of the amino acids threonine, lysine, and proline . It is generated from thymosin β4 through stepwise hydrolysis, involving meprin-α and prolyl endopeptidase (PREP) .
Synthesis Analysis
The synthesis of this compound involves the stepwise hydrolysis of thymosin β4, a process that involves the enzymes meprin-α and prolyl endopeptidase (PREP) . In addition, threonyl-tRNA synthetase plays a role in the synthesis of this peptide .Molecular Structure Analysis
The molecular formula of this compound is C15H28N4O5 . The molecular weight is 344.407 Da . The structure of this peptide is determined by the specific arrangement and bonding of its constituent amino acids.Chemical Reactions Analysis
This compound is involved in various biochemical reactions. For instance, it is a substrate for prolyl hydroxylase, an enzyme that incorporates oxygen into organic substrates . This reaction requires alpha-Ketoglutaric acid, Fe2+, and ascorbate .Physical And Chemical Properties Analysis
This compound is a solid substance . Its physical and chemical properties are determined by its molecular structure and the specific characteristics of its constituent amino acids.科学的研究の応用
Carbonylation Sites in Proteins
Carbonylation, a posttranslational modification, involves the addition of a carbonyl group to amino acid residues like lysine, proline, and threonine. This modification is crucial for various biological processes but is also linked to diseases such as diabetes and neurodegenerative disorders. The study by Jianhua Jia et al. (2016) developed a predictor, iCar-PseCp, to identify potential carbonylation sites in proteins, which could significantly aid in understanding protein functions and disease mechanisms (Jia et al., 2016).
L-Proline Analogues in Metabolic Studies
L-Proline analogues have been instrumental in studying cellular metabolism and macromolecule synthesis regulation in cells. Their applications extend beyond fundamental research to industrial uses, such as producing microorganisms that overproduce L-proline. This research by Thi Mai Hoa Bach and H. Takagi (2013) explores the physiological properties and applications of L-proline analogues, shedding light on their significance in both research and industrial contexts (Bach & Takagi, 2013).
Protein Stability and Folding
Research on L-Threonine production by systems metabolic engineering in Escherichia coli demonstrates the intricate balance and regulation within amino acid biosynthesis pathways. The study by K. Lee et al. (2007) shows how metabolic engineering can optimize threonine production, highlighting the interconnectedness of amino acid synthesis and its impact on microbial fermentation technologies (Lee et al., 2007).
Post-Translational Protein Modifications
François-Xavier Theillet et al. (2012) discuss the role of post-translational modifications (PTMs) in enhancing the functional diversity of the proteome. These modifications, including those on lysine, proline, and threonine residues, are critical for altering protein functions and interactions, with significant implications for understanding cellular processes and disease states (Theillet et al., 2012).
Therapeutic Applications
The study on pharmacological correction of stress-induced gastric ulceration by K. Kudryavtsev et al. (2014) explores novel small-molecule agents containing L-lysine and L-proline, demonstrating their potential in reducing gastric ulceration through antioxidative mechanisms. This research opens avenues for developing new therapeutic agents for stress-related gastric ulcers (Kudryavtsev et al., 2014).
作用機序
Target of Action
The primary targets of H-Thr-Lys-Pro-OH are immune cells, including macrophages or monocytes, neutrophils, and dendritic cells . The compound has been found to bind and activate these cells, enhancing their immune response .
Mode of Action
H-Thr-Lys-Pro-OH interacts with its targets by binding to specific receptors on the surface of immune cells . This binding triggers a series of intracellular events that lead to the activation of these cells and an enhanced immune response. The exact nature of these intracellular events is still under investigation.
Biochemical Pathways
The biochemical pathways affected by H-Thr-Lys-Pro-OH are primarily related to immune response. By activating immune cells, H-Thr-Lys-Pro-OH can influence various immune-related pathways, leading to an overall enhancement of the body’s immune response .
Result of Action
The activation of immune cells by H-Thr-Lys-Pro-OH leads to an enhanced immune response. This can result in increased phagocytosis and other immune functions, potentially aiding in the body’s defense against pathogens .
特性
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O5/c1-9(20)12(17)13(21)18-10(5-2-3-7-16)14(22)19-8-4-6-11(19)15(23)24/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24)/t9-,10+,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAUDCSNCWJJAA-RHYQMDGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20962116 | |
| Record name | N~2~-(2-Amino-1,3-dihydroxybutylidene)lysylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41961-56-2 | |
| Record name | Threonyl-lysyl-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041961562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-(2-Amino-1,3-dihydroxybutylidene)lysylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






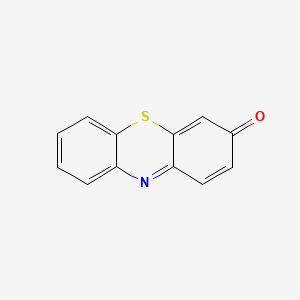
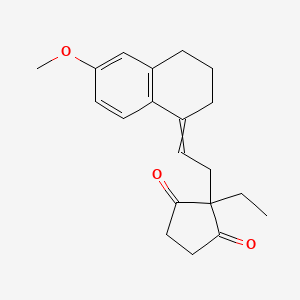
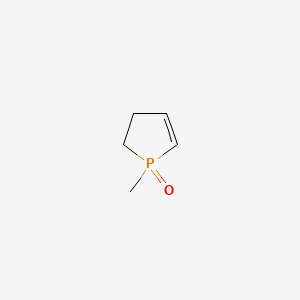
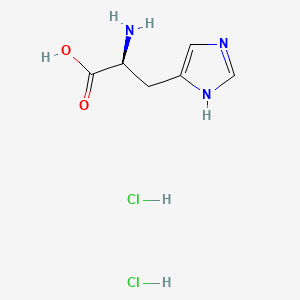





![[1,1'-Biphenyl]-2,3',4-triol](/img/structure/B1606247.png)
